molecular formula C13H13F3N2O5S B176104 1-Carbobenzoxy-3-methylimidazolium Triflate CAS No. 163080-99-7

1-Carbobenzoxy-3-methylimidazolium Triflate

Cat. No.: B176104
CAS No.: 163080-99-7
M. Wt: 366.31 g/mol
InChI Key: ICFSDLPZJDDPHP-UHFFFAOYSA-M
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Description

1-Carbobenzoxy-3-methylimidazolium triflate is an organic compound with the molecular formula C13H13F3N2O5S and a molecular weight of 366.32 g/mol . It is a white solid at room temperature and is known for its stability and reactivity in various chemical processes. The compound is often used in organic synthesis and has applications in both academic and industrial research.

Preparation Methods

The synthesis of 1-Carbobenzoxy-3-methylimidazolium triflate typically involves the reaction of 1-methylimidazole with benzyl chloroformate in the presence of a base, followed by the addition of trifluoromethanesulfonic acid. The reaction conditions usually require a solvent such as dichloromethane and are carried out at room temperature. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Carbobenzoxy-3-methylimidazolium triflate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triflate group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and toluene, as well as catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives of the original compound with modified functional groups .

Scientific Research Applications

1-Carbobenzoxy-3-methylimidazolium triflate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Carbobenzoxy-3-methylimidazolium triflate involves its ability to act as a strong electrophile, facilitating various chemical transformations. The compound’s molecular targets include nucleophiles such as amines, alcohols, and thiols, which can react with the electrophilic carbon atom in the imidazolium ring. The pathways involved in these reactions often include nucleophilic substitution and addition-elimination mechanisms .

Comparison with Similar Compounds

1-Carbobenzoxy-3-methylimidazolium triflate is unique in its combination of stability and reactivity, making it a valuable reagent in organic synthesis. Similar compounds include:

    1-Benzyl-3-methylimidazolium triflate: Similar in structure but with a benzyl group instead of a carbobenzoxy group.

    1-Carbobenzoxy-3-ethylimidazolium triflate: Similar but with an ethyl group instead of a methyl group.

    1-Carbobenzoxy-3-methylimidazolium chloride: Similar but with a chloride anion instead of a triflate anion.

These compounds share similar reactivity patterns but differ in their physical properties and specific applications, highlighting the unique characteristics of this compound.

Properties

IUPAC Name

benzyl 3-methylimidazol-3-ium-1-carboxylate;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N2O2.CHF3O3S/c1-13-7-8-14(10-13)12(15)16-9-11-5-3-2-4-6-11;2-1(3,4)8(5,6)7/h2-8,10H,9H2,1H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFSDLPZJDDPHP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)C(=O)OCC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474476
Record name 1-Carbobenzoxy-3-methylimidazolium Triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163080-99-7
Record name 1-Carbobenzoxy-3-methylimidazolium Triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Carbobenzoxy-3-methylimidazolium Trifluoromethanesulfonate
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